3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one
Description
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolinones.
Properties
CAS No. |
172753-39-8 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-acetyl-5-(dimethylamino)pyrano[3,2-c]quinolin-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-9(19)11-8-12-14(21-16(11)20)10-6-4-5-7-13(10)17-15(12)18(2)3/h4-8H,1-3H3 |
InChI Key |
NZUZEAQHYAGDEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
Other CAS No. |
172753-39-8 |
Synonyms |
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one typically involves a cyclocondensation reaction. One common method is the reaction of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids. This reaction is carried out under reflux conditions in the presence of a suitable catalyst . The reaction conditions often include temperatures ranging from 60°C to 140°C and reaction times from 2 to 11 days .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and reduce reaction time, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like MCPBA to form oxopyranoquinoline N-oxide.
Hydrolysis: Hydrolysis of this compound with NaOH can yield oxoquinolinylphenylacrylic acids.
Rearrangement: Under refluxing conditions with acetic anhydride, it can rearrange to form 2H-pyrano(3,2-c)quinoline-2,5(6H)-dione.
Common Reagents and Conditions
Oxidation: MCPBA (meta-chloroperoxybenzoic acid) is commonly used for oxidation reactions.
Hydrolysis: Sodium hydroxide (NaOH) is used for hydrolysis reactions.
Rearrangement: Acetic anhydride (Ac2O) is used for rearrangement reactions under reflux conditions.
Major Products
Oxopyranoquinoline N-oxide: Formed from oxidation.
Oxoquinolinylphenylacrylic acids: Formed from hydrolysis.
2H-Pyrano(3,2-c)quinoline-2,5(6H)-dione: Formed from rearrangement.
Scientific Research Applications
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal agent.
Material Sciences: Some derivatives of this compound exhibit intensive blue fluorescence properties, making them useful in material sciences.
Biological Studies: The compound’s ability to inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production has been studied.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2H-Pyrano(3,2-c)quinolin-2-one: The parent compound without the acetyl and dimethylamino groups.
Oxopyranoquinoline N-oxide: An oxidized derivative.
2H-Pyrano(3,2-c)quinoline-2,5(6H)-dione: A rearranged product.
Uniqueness
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
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